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Introduction
Amine-PEG-Streptavidin (NH2-PEG-Strt) is a versatile bioconjugation reagent that combines

the high-affinity binding of streptavidin to biotin with the benefits of a polyethylene glycol (PEG)

spacer and a reactive primary amine group. This combination makes it a powerful tool for

various applications in flow cytometry and microscopy, enabling sensitive and specific detection

of biotinylated targets while minimizing non-specific binding.

The core of this reagent is the streptavidin-biotin interaction, one of the strongest known non-

covalent biological interactions, with a dissociation constant (Kd) in the femtomolar range.[1]

Streptavidin, a tetrameric protein, can bind up to four biotin molecules with high specificity.[1][2]

This interaction is rapid and stable, remaining unaffected by wide ranges of pH, temperature,

and denaturing agents.[1]

The integrated PEG spacer serves a crucial role in reducing non-specific binding of the

streptavidin to cells or other surfaces.[3][4] The hydrophilic nature of PEG creates a hydration

layer that repels unwanted protein adsorption, thereby improving the signal-to-noise ratio in

sensitive assays.[3] The flexible PEG linker also provides steric hindrance, minimizing

unwanted interactions.[3]

The terminal primary amine (NH2) group provides a reactive handle for covalently conjugating

the entire NH2-PEG-Strt molecule to surfaces or other molecules containing activated carboxyl

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b15576584?utm_src=pdf-interest
https://www.thermofisher.com/hk/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/avidin-biotin-interaction.html
https://www.thermofisher.com/hk/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/avidin-biotin-interaction.html
https://www.aatbio.com/catalog/biotin-and-streptavidin
https://www.thermofisher.com/hk/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/avidin-biotin-interaction.html
https://www.benchchem.com/pdf/dealing_with_non_specific_binding_of_TAMRA_PEG3_biotin_conjugates.pdf
https://pubmed.ncbi.nlm.nih.gov/24995712/
https://www.benchchem.com/pdf/dealing_with_non_specific_binding_of_TAMRA_PEG3_biotin_conjugates.pdf
https://www.benchchem.com/pdf/dealing_with_non_specific_binding_of_TAMRA_PEG3_biotin_conjugates.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


groups (e.g., NHS esters).[5] This allows for the creation of streptavidin-functionalized surfaces

on microplates, beads, or biosensors for various capture and detection assays.

This document provides detailed application notes and protocols for the use of NH2-PEG-Strt

in flow cytometry and microscopy.

Key Applications
Flow Cytometry:

Immunophenotyping: Detection of cell surface markers using biotinylated primary

antibodies followed by fluorescently labeled NH2-PEG-Strt. The high affinity of the

streptavidin-biotin bond allows for robust signal amplification, which is particularly useful

for detecting low-abundance antigens.[2][6]

Cell Sorting (FACS): Isolation of specific cell populations based on the expression of

biotinylated cell surface markers.[1]

Apoptosis Assays: Detection of apoptotic cells using biotinylated Annexin V.

Cell Proliferation Assays: Tracking cell division using biotinylated probes.

Microscopy:

Immunofluorescence (IF) and Immunohistochemistry (IHC): Visualization of target proteins

or other molecules in cells and tissues using biotinylated primary or secondary antibodies.

[1][2] The use of PEGylated streptavidin helps to reduce background staining, leading to

clearer images.[3]

In Situ Hybridization (ISH): Detection of specific nucleic acid sequences using biotinylated

probes.

Live Cell Imaging: Real-time tracking of biotinylated molecules on the surface of living

cells.[7]

Surface Functionalization: Immobilization of biotinylated molecules on surfaces for various

microscopy-based assays.[8]
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Data Presentation
Table 1: Recommended Reagent Concentrations for Staining

Parameter Flow Cytometry
Microscopy
(Immunofluorescence)

Biotinylated Primary Antibody 0.1 - 2 µg/10^6 cells 1 - 10 µg/mL

NH2-PEG-Strt Conjugate 0.5 - 5 µg/10^6 cells 2 - 20 µg/mL

Incubation Volume 100 µL 100 - 500 µL per sample

Incubation Time (Primary Ab) 30-60 minutes at 4°C
60 minutes at RT or overnight

at 4°C

Incubation Time (NH2-PEG-

Strt)
20-30 minutes at 4°C

30-60 minutes at Room

Temperature

Note: These are general recommendations. Optimal concentrations and incubation times

should be determined empirically for each specific application and experimental system

through titration.[6]

Experimental Protocols
Protocol 1: Indirect Immunofluorescent Staining for
Flow Cytometry
This protocol describes the use of a biotinylated primary antibody followed by a fluorescently

labeled NH2-PEG-Strt conjugate for the detection of cell surface antigens.

Materials:

Cells of interest

FACS Buffer (e.g., PBS with 1-2% BSA and 0.05% sodium azide)

Biotinylated primary antibody specific to the target antigen

Fluorescently labeled NH2-PEG-Strt (e.g., conjugated to FITC, PE, or APC)
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Isotype control biotinylated antibody

Fc receptor blocking agent (optional)

Viability dye (optional)

Procedure:

Cell Preparation: Prepare a single-cell suspension of your cells of interest and wash them

with cold FACS buffer. Adjust the cell concentration to 1-5 x 10^6 cells/mL.

Fc Receptor Blocking (Optional): To reduce non-specific binding, incubate the cells with an

Fc receptor blocking agent for 10-15 minutes at room temperature.[9]

Primary Antibody Incubation: Add the predetermined optimal concentration of the biotinylated

primary antibody to the cell suspension. For the negative control, add the isotype control

antibody at the same concentration. Incubate for 30-60 minutes at 4°C, protected from light.

[9]

Washing: Wash the cells twice with 1-2 mL of cold FACS buffer to remove unbound primary

antibody. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

Secondary Reagent Incubation: Resuspend the cell pellet in the residual buffer and add the

fluorescently labeled NH2-PEG-Strt conjugate at its optimal concentration. Incubate for 20-

30 minutes at 4°C, protected from light.[9]

Washing: Wash the cells twice with 1-2 mL of cold FACS buffer.

Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g.,

300-500 µL) for analysis.

Viability Staining (Optional): If a viability dye is used, follow the manufacturer's protocol for

staining.

Data Acquisition: Analyze the samples on a flow cytometer.
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Start: Single-Cell Suspension

Fc Receptor Blocking (Optional)

Incubate with Biotinylated Primary Antibody

Wash Cells

Incubate with Fluorescent NH2-PEG-Strt

Wash Cells

Analyze on Flow Cytometer
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Flow Cytometry Staining Workflow

Protocol 2: Immunofluorescence Staining of Adherent
Cells for Microscopy
This protocol outlines the steps for staining adherent cells grown on coverslips using a

biotinylated primary antibody and a fluorescently labeled NH2-PEG-Strt.
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Materials:

Adherent cells grown on sterile coverslips

Phosphate-Buffered Saline (PBS)

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS, for intracellular targets)

Blocking Buffer (e.g., 1-5% BSA in PBS)

Biotinylated primary antibody

Fluorescently labeled NH2-PEG-Strt

Nuclear counterstain (e.g., DAPI)

Mounting medium

Procedure:

Cell Culture: Culture adherent cells on sterile coverslips in a petri dish or multi-well plate until

they reach the desired confluency.

Washing: Gently wash the cells three times with PBS.

Fixation: Fix the cells with Fixation Buffer for 10-15 minutes at room temperature.

Washing: Wash the cells three times with PBS.

Permeabilization (for intracellular targets): If staining an intracellular antigen, incubate the

cells with Permeabilization Buffer for 10 minutes at room temperature. For surface staining,

skip this step.

Blocking: Block non-specific binding by incubating the cells with Blocking Buffer for 30-60

minutes at room temperature.[3]
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Primary Antibody Incubation: Dilute the biotinylated primary antibody to its optimal

concentration in Blocking Buffer and add it to the coverslips. Incubate for 1 hour at room

temperature or overnight at 4°C in a humidified chamber.

Washing: Gently wash the coverslips three times with PBS.

Secondary Reagent Incubation: Dilute the fluorescently labeled NH2-PEG-Strt in Blocking

Buffer and add it to the coverslips. Incubate for 30-60 minutes at room temperature in the

dark.

Washing: Wash the coverslips three times with PBS in the dark.

Nuclear Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10

minutes.

Washing: Wash the coverslips two times with PBS.

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting

medium.

Imaging: Visualize the staining using a fluorescence microscope.
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Start: Adherent Cells on Coverslip

Fixation

Permeabilization (Optional)

Blocking

Incubate with Biotinylated Primary Antibody

Wash

Incubate with Fluorescent NH2-PEG-Strt

Wash

Nuclear Counterstain (e.g., DAPI)

Mount Coverslip

Image with Fluorescence Microscope
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Immunofluorescence Microscopy Workflow
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Protocol 3: Surface Functionalization with NH2-PEG-Strt
for Biotinylated Molecule Capture
This protocol describes how to coat a surface (e.g., carboxylated beads or microplate wells)

with NH2-PEG-Strt for the subsequent capture of biotinylated molecules.

Materials:

Carboxylated surface (e.g., magnetic beads, microplate)

NH2-PEG-Strt

Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Conjugation Buffer (e.g., PBS, pH 7.4)

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine)

Wash Buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

Surface Activation:

Wash the carboxylated surface with Activation Buffer.

Prepare a fresh solution of EDC and Sulfo-NHS in Activation Buffer.

Add the EDC/Sulfo-NHS solution to the surface and incubate for 15-30 minutes at room

temperature with gentle mixing.[10]

Washing: Wash the activated surface with Conjugation Buffer to remove excess EDC and

Sulfo-NHS.
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Conjugation:

Immediately add a solution of NH2-PEG-Strt in Conjugation Buffer to the activated

surface.

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Quenching: Add Quenching Buffer to block any unreacted active esters. Incubate for 30

minutes at room temperature.

Washing: Wash the surface extensively with Wash Buffer to remove any non-covalently

bound NH2-PEG-Strt.

Storage: The streptavidin-coated surface is now ready for the capture of biotinylated

molecules. Store in a suitable buffer (e.g., PBS with a preservative) at 4°C.
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Start: Carboxylated Surface
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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